molecular formula C12H19N3O2 B12600356 Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate CAS No. 637015-72-6

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate

Cat. No.: B12600356
CAS No.: 637015-72-6
M. Wt: 237.30 g/mol
InChI Key: AETTZKRFJDMQNU-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is an organic compound with the molecular formula C11H17N3O2. It is a white solid that is soluble in common organic solvents such as alcohols and esters. This compound is primarily used as a protecting group in organic synthesis, particularly for protecting amine functional groups to prevent unwanted reactions .

Preparation Methods

The synthesis of tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (BOC2O). This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control . The industrial production methods for this compound are similar, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a protecting group in organic synthesis to protect amine functional groups.

    Biology: This compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate involves its role as a protecting group. It protects the amine functional group by forming a stable carbamate linkage, which prevents unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of stable intermediates that can be deprotected under specific conditions to release the free amine .

Comparison with Similar Compounds

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is unique due to its specific structure and stability as a protecting group. Similar compounds include:

These compounds share similar functionalities but differ in their specific applications and stability under various conditions.

Properties

CAS No.

637015-72-6

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-[5-(2-aminoethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(6-7-13)8-14-10/h4-5,8H,6-7,13H2,1-3H3,(H,14,15,16)

InChI Key

AETTZKRFJDMQNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCN

Origin of Product

United States

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